molecular formula C18H20IN B11031522 6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11031522
M. Wt: 377.3 g/mol
InChI Key: RJCKWMGZABVXOC-UHFFFAOYSA-N
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Description

6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of an iodine atom at the 6th position, three methyl groups at the 2nd and 4th positions, and a phenyl group at the 4th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with iodine in the presence of a suitable oxidizing agent can yield the desired product. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.

    2,4,6-trimethyl-4-phenyl-1,3-dioxane: Another compound with a similar structural motif but different functional groups.

Uniqueness

6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the iodine atom with the tetrahydroquinoline ring and phenyl group makes this compound distinct from other similar compounds.

Properties

Molecular Formula

C18H20IN

Molecular Weight

377.3 g/mol

IUPAC Name

6-iodo-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline

InChI

InChI=1S/C18H20IN/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-11-14(19)9-10-16(15)20-17/h4-11,20H,12H2,1-3H3

InChI Key

RJCKWMGZABVXOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1)C=CC(=C2)I)(C)C3=CC=CC=C3)C

Origin of Product

United States

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